1-Hexylcyclopropene

Description

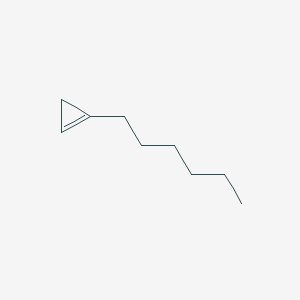

Structure

3D Structure

Properties

CAS No. |

50915-82-7 |

|---|---|

Molecular Formula |

C9H16 |

Molecular Weight |

124.22 g/mol |

IUPAC Name |

1-hexylcyclopropene |

InChI |

InChI=1S/C9H16/c1-2-3-4-5-6-9-7-8-9/h7H,2-6,8H2,1H3 |

InChI Key |

JYBIRLAJZPVZQA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC1=CC1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Hexylcyclopropene

Precursor Design and Derivatization in 1-Hexylcyclopropene Synthesis

Regioselective Incorporation of the 1-Hexyl Moiety

Achieving regioselectivity is paramount in the synthesis of substituted cyclopropenes to ensure the hexyl group is precisely positioned at the 1-carbon of the cyclopropene (B1174273) ring. The method involving cyclopropene and alkyl halides inherently supports the formation of 1-monoalkyl cyclopropenes, suggesting a controlled addition or substitution that favors the terminal carbon of the cyclopropene double bond tcmsp-e.com.

In broader cyclopropene chemistry, regioselectivity is a critical aspect of reactions. For instance, hydroacylation of cyclopropenes has been shown to proceed with regioselective addition of the acyl radical at the least substituted olefinic carbon center lipidmaps.org. Similarly, photoredox-catalyzed ring-opening reactions of gem-difluorocyclopropanes can exhibit high regioselectivity, indicating that specific reaction conditions and intermediates can direct the outcome to a desired position nih.gov. While these examples pertain to reactions of cyclopropenes, they underscore the importance of reaction design and mechanistic understanding in controlling the regiochemical outcome of transformations involving these strained rings. For this compound, the choice of cyclopropene precursor and hexylating agent, along with optimized reaction conditions, would be crucial for ensuring the hexyl group is incorporated at the desired 1-position.

Purification and Isolation Techniques for Reactive Cyclopropenes

Cyclopropenes are known for their high reactivity and inherent instability due to significant ring strain ontosight.ai. This necessitates specialized purification and isolation techniques to obtain the desired product in a pure form and prevent decomposition.

Common purification methods for organic compounds, including cyclopropane (B1198618) derivatives, often involve:

Column Chromatography: Purification by column chromatography on silica (B1680970) gel is a frequently employed technique for separating organic compounds based on their differential adsorption to a stationary phase.

Liquid-Liquid Extraction: This method involves partitioning the desired compound between two immiscible liquid phases, often followed by drying and evaporation of the solvent. Simple filtration steps can also be used to isolate products lipidmaps.org.

Given the reactive nature of cyclopropenes, specific precautions are crucial during their handling and purification:

Inert Atmosphere: Reactions and subsequent purification steps dealing with air- and moisture-sensitive compounds, which would include many reactive cyclopropenes, are typically carried out under a positive pressure of inert gases like argon.

Light Protection: Light-sensitive compounds should be handled in vessels covered with foil to prevent light-induced decomposition.

Temperature Control: Maintaining low temperatures can be critical for preserving the integrity of unstable cyclopropenes during purification and storage.

The instability of cyclopropenes means that traditional purification methods must be adapted to minimize exposure to conditions that could lead to ring opening, polymerization, or other degradation pathways. For instance, certain purification processes might inadvertently remove specific stereoisomers, as observed with cis-adducts during the purification of some cyclopropene derivatives. The success of isolating reactive cyclopropenes often depends on rapid processing and careful control of environmental factors.

Note on Data Tables: No specific quantitative data tables detailing yields, reaction conditions, or purification parameters for the synthesis of this compound were found in the provided search results to generate interactive data tables. The information presented is based on qualitative descriptions of synthetic methodologies and general principles of organic chemistry.

Mechanistic Organic Chemistry of 1 Hexylcyclopropene Transformations

The reactivity of 1-hexylcyclopropene is fundamentally dictated by the unique electronic and structural properties of the cyclopropene (B1174273) ring. This moiety, a three-membered ring containing a double bond, is characterized by significant ring strain, which serves as a powerful thermodynamic driving force for a variety of chemical transformations.

Fundamental Reactivity Patterns of the Cyclopropene Moiety

The chemical behavior of the cyclopropene unit is dominated by its inherent high ring strain, a composite of angle and torsional strain. This strain significantly weakens the C-C bonds and enhances the molecule's reactivity compared to less strained alkenes or other cycloalkanes like cyclopentane (B165970) and cyclohexane. utexas.edumasterorganicchemistry.com

The total ring strain in the parent cyclopropane (B1198618) is estimated to be around 27-28 kcal/mol. utexas.edunih.gov This instability arises primarily from two factors:

Angle Strain : The internal C-C-C bond angles in a triangular structure are geometrically constrained to 60°. This is a major deviation from the ideal 109.5° bond angle for sp³-hybridized carbon atoms, leading to significant angle strain. utexas.edupharmaguideline.com

Orbital Overlap : To accommodate the small bond angles, the carbon-carbon sigma bonds in the cyclopropane ring are not formed from a direct end-on overlap of hybrid orbitals. Instead, the orbitals overlap at an angle, resulting in weaker "bent" or "banana" bonds. utexas.edu This inefficient overlap means the C-C bonds have more p-character than typical sigma bonds, making them more susceptible to cleavage.

The double bond in cyclopropene further exacerbates this strain. The sp²-hybridized carbons of the double bond prefer an angle of 120°, which is severely compressed within the three-membered ring. This high degree of strain makes the π-bond exceptionally reactive. The reactivity is also governed by frontier molecular orbital (FMO) interactions. The strain in the molecule raises the energy of the Highest Occupied Molecular Orbital (HOMO) and lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), reducing the HOMO-LUMO energy gap. nih.gov This smaller energy gap facilitates faster reactions with both electron-rich (nucleophiles, dienes in IEDDA reactions) and electron-poor (electrophiles, dienes in normal demand Diels-Alder reactions) species. nih.govrsc.org

| Cycloalkane | Total Ring Strain (kcal/mol) | Primary Source of Strain |

|---|---|---|

| Cyclopropane | ~27.6 | Angle and Torsional Strain masterorganicchemistry.com |

| Cyclobutane (B1203170) | ~26.3 | Angle and Torsional Strain masterorganicchemistry.com |

| Cyclopentane | ~6.5 | Mainly Torsional Strain |

| Cyclohexane (Chair) | ~0 | Essentially Strain-Free utexas.edu |

Like other alkenes, the electron-rich double bond of this compound is susceptible to attack by electrophiles. The high reactivity of the strained π-bond often leads to facile addition reactions where the ring opens to relieve the inherent strain. pharmaguideline.comdalalinstitute.com However, reactions that preserve the three-membered ring are also possible. The addition of an electrophile (E⁺) to the double bond initiates the reaction.

The addition of an electrophile to one of the sp² carbons of the cyclopropene ring typically generates a cyclopropylcarbinyl cation intermediate. These intermediates are notoriously prone to rearrangement. The significant strain energy of the cyclopropane ring provides a strong driving force for ring-opening reactions to form more stable, less-strained carbocations. nih.gov

However, the stability of the carbocation adjacent to the cyclopropane ring can sometimes prevent immediate ring cleavage. The cyclopropane ring itself can stabilize an adjacent positive charge through orbital overlap, a phenomenon known as σ-conjugation. Cationic cyclopropane-opening reactions can be suppressed if the resulting carbocation is significantly less stabilized than the initial intermediate. nih.gov For instance, the formation of an oxocarbenium ion adjacent to a cyclopropane ring has been shown to occur without competitive ring cleavage, as the resulting open-chain cation would be far less stable. nih.gov

Electrophilic additions can proceed through either a stepwise mechanism, involving a discrete carbocation intermediate, or a concerted mechanism, where bond-forming and bond-breaking occur simultaneously. researchgate.netlibretexts.org

Stepwise Mechanism : In this pathway, the electrophile adds first to form a carbocation intermediate, which is then captured by a nucleophile. This mechanism is common in many alkene additions but, in the case of cyclopropenes, is often associated with rearrangements and ring-opening.

Concerted Mechanism : In a concerted process, the addition of the electrophile and nucleophile occurs in a single step through a cyclic transition state. libretexts.orgmasterorganicchemistry.com This pathway is often stereospecific, meaning the stereochemistry of the starting alkene dictates the stereochemistry of the product. masterorganicchemistry.com For example, the cyclopropanation of alkenes with carbenes is a concerted addition, which preserves the cis or trans geometry of the original double bond. masterorganicchemistry.comlibretexts.org Many cycloaddition reactions also follow a concerted pathway. wikipedia.org The choice between a concerted and stepwise mechanism depends on the specific reactants, reaction conditions, and the stability of the potential carbocation intermediate.

The strained double bond of this compound makes it a highly reactive dienophile (or dipolarophile) in cycloaddition reactions. These reactions are synthetically valuable as they allow for the rapid construction of complex cyclic systems. The reactivity of the cyclopropene moiety is often enhanced by its strain release in the transition state. nih.gov

This compound, like other cyclopropenes, is an excellent substrate for [4+2] cycloaddition reactions, commonly known as the Diels-Alder reaction. nih.gov This reactivity can be categorized into two main types based on the electronic nature of the diene.

Normal Electron Demand Diels-Alder : In a "normal" Diels-Alder reaction, an electron-rich diene reacts with an electron-poor dienophile. acs.org While simple cyclopropenes are not strongly electron-deficient, their high reactivity due to ring strain allows them to react with a variety of dienes. nih.govacs.org The presence of electron-withdrawing groups on the cyclopropene ring can further accelerate these reactions. These reactions typically proceed through a concerted [π4s + π2s] mechanism and often show a high degree of stereoselectivity, favoring the endo product. wikipedia.orgacs.org

Inverse Electron Demand Diels-Alder (IEDDA) : This variant involves the reaction of an electron-poor diene with an electron-rich dienophile. acs.org The strained double bond of this compound makes it an excellent electron-rich partner for this type of reaction. IEDDA reactions, particularly with highly electron-deficient dienes like 1,2,4,5-tetrazines, are known for their exceptionally fast reaction rates. rsc.orgnih.gov This high reactivity is driven by the small energy gap between the HOMO of the cyclopropene and the LUMO of the tetrazine. rsc.org The rate of these reactions increases with increasing ring strain of the dienophile, making cyclopropenes among the most reactive dienophiles for IEDDA chemistry. rsc.orgnih.gov

| Dienophile | Relative Ring Strain | General IEDDA Rate Constant |

|---|---|---|

| trans-Cyclooctene | Very High | Very Fast rsc.org |

| Cyclopropene | High | Very Fast rsc.orgnih.gov |

| Cyclobutene | Moderate | Fast rsc.org |

| Norbornene | Moderate | Fast |

| Cyclopentene | Low | Moderate rsc.org |

| Cyclohexene | Very Low | Slow rsc.org |

Cycloaddition Reactions of this compound

[2+1] and [3+2] Cycloadditions

The strained double bond of this compound makes it a reactive participant in various cycloaddition reactions, serving as a valuable synthon for the construction of more complex carbocyclic and heterocyclic frameworks.

[2+1] Cycloadditions: These reactions typically involve the addition of a carbene or carbene equivalent across the double bond of the cyclopropene ring to form a bicyclo[1.1.0]butane derivative. The high ring strain of the resulting bicyclobutane system often leads to subsequent rearrangements. For instance, the reaction of this compound with a metal-stabilized carbene, generated from α-diazocarbonyl compounds in the presence of a rhodium(II) or copper(II) catalyst, would be expected to yield a transient bicyclobutane intermediate. acs.org This intermediate can then undergo thermal or metal-catalyzed rearrangement to afford various products, depending on the reaction conditions and the nature of the carbene.

[3+2] Cycloadditions: this compound can also participate in [3+2] cycloaddition reactions with various 1,3-dipoles, such as nitrones and azides, to furnish five-membered heterocyclic rings. mdpi.com These reactions are often highly regioselective and stereoselective. For example, the reaction of this compound with a diarylnitrone is expected to proceed with full regio- and stereoselectivity to yield the corresponding isoxazolidine (B1194047) derivative. mdpi.com Theoretical studies on similar systems suggest that these reactions proceed via a concerted mechanism. mdpi.com Rhodium(I) catalysts have been shown to be effective in promoting intramolecular [3+2] cycloadditions of vinylcyclopropanes, which are structurally related to this compound, to construct cyclopentane- and cyclopentene-embedded bicyclic structures. pku.edu.cnrsc.org

Metal-Mediated and Catalyzed Reactions

Transition metals play a pivotal role in mediating and catalyzing a variety of transformations involving this compound, leveraging the unique reactivity of its strained ring system. researchgate.net

Transition Metal Complex Insertion Chemistry

Transition metal complexes can insert into the strained C-C bonds of the cyclopropene ring, leading to the formation of metallacyclobutene intermediates. nih.gov These intermediates can then undergo a variety of subsequent reactions, such as reductive elimination or insertion of other small molecules, to form new organic products. For example, a late transition metal complex, such as one containing nickel, could facilitate the coordination and insertion of this compound, potentially leading to polymerization or oligomerization reactions. rsc.org The first example of a transition metal complex containing a coordinated vinylcyclopropene involved the reaction of 1,2,3-triphenyl-3-trifluorovinylcycloprop-1-ene with diiron nonacarbonyl. rsc.org This highlights the ability of the cyclopropene moiety to coordinate to transition metals.

The insertion of a transition metal into the C1-C2 bond of this compound would generate a metallacyclobutene. This intermediate could then, for instance, react with an alkyne in a [2+2+1] cycloaddition to form a cyclopentadiene (B3395910) derivative. The regioselectivity of such reactions would be influenced by both steric and electronic factors of the substituents on the cyclopropene and the incoming alkyne.

Organocatalytic Applications of Cyclopropene Derivatives

In recent years, cyclopropene derivatives have emerged as valuable synthons in organocatalysis. rsc.orgresearchgate.net While direct applications of this compound as an organocatalyst are not widely reported, its derivatives can be employed in various organocatalytic transformations. For instance, cyclopropenium ions, which can be generated from cyclopropene precursors, have been utilized in phase-transfer catalysis, Brønsted base catalysis, and hydrogen-bond donor catalysis. rsc.orgresearchgate.net The synthetic utility of cyclopropene derivatives lies in their ability to serve as precursors for the construction of a wide range of carbocycles and heterocycles. rsc.orgresearchgate.net

Radical and Photochemical Reactions of this compound

The strained double bond of this compound is also susceptible to attack by radicals and can undergo various photochemical transformations.

Radical Reactions: Free radical addition to the double bond of this compound can be initiated by standard radical initiators such as AIBN. uchicago.edu For example, the addition of a thiol radical (RS•) to this compound would be expected to proceed via a stepwise mechanism, leading to the formation of a thioether-substituted cyclopropane. The regioselectivity of the addition would be governed by the stability of the resulting cyclopropyl (B3062369) radical intermediate. Radical reactions involving cyclopropenes can also lead to ring-opening products. The stability of radicals generally follows the order of 3° > 2° > 1°.

Photochemical Reactions: Upon irradiation with UV light, this compound can undergo a variety of photochemical transformations. youtube.com One possible pathway is a [2+2] photocycloaddition with another alkene to form a cyclobutane derivative. wikipedia.orgyoutube.com These reactions often proceed through a triplet diradical intermediate. wikipedia.org Intramolecular photochemical reactions are also possible if the molecule contains another chromophore. For instance, a derivative of this compound containing a tethered enone could undergo an intramolecular [2+2] photocycloaddition. Another potential photochemical pathway is the ring expansion of a vinylcyclopropene derivative to a cyclobutadiene (B73232) complex upon irradiation in the presence of a metal carbonyl complex. rsc.org

Theoretical and Computational Investigations of Reaction Mechanisms

Theoretical and computational methods, such as Density Functional Theory (DFT), are powerful tools for elucidating the mechanisms of the various reactions that this compound can undergo. scielo.brsmu.edu These methods can provide valuable insights into the geometries of transition states, reaction energy barriers, and the nature of intermediates.

For example, computational studies on the ene reactions of cyclopropene with ethylene (B1197577) have shown that the reaction proceeds through a stepwise mechanism. nih.gov Similar computational approaches could be applied to study the cycloaddition reactions of this compound to determine whether they proceed via a concerted or stepwise pathway and to predict the regioselectivity and stereoselectivity of these reactions.

In the context of metal-mediated reactions, DFT calculations can be used to investigate the mechanism of transition metal insertion into the cyclopropene ring and to model the subsequent transformations of the resulting metallacyclobutene intermediate. mdpi.com Such studies can help in understanding the role of the metal catalyst and in designing more efficient catalytic systems.

Computational analysis of radical reactions can help in determining the most likely site of radical attack and the relative stabilities of the possible radical intermediates. For photochemical reactions, theoretical calculations can be used to model the excited states of this compound and to explore the potential energy surfaces of the various photochemical pathways.

| Reaction Type | Reactant(s) | Product(s) | Computational Method | Key Findings |

| Ene Reaction | Cyclopropene + Ethylene | Ene Adduct | Ab initio MO, CASSCF | Stepwise mechanism is favored. nih.gov |

| [3+2] Cycloaddition | Substituted Nitropropene + Diarylnitrones | Isoxazolidines | DFT | Fully regio- and stereoselective. mdpi.com |

| Oxidative Addition | Vinylcyclopropane + Pd(0) | Zwitterionic Allenyl Palladium Intermediate | DFT | Oxidative addition at the electron-deficient C-C bond is favored. mdpi.com |

| Gas-phase Pyrolysis | Cyclopropylamine | Various decomposition products | DFT, CBS-QB3 | Dehydrogenation mechanisms are often concerted. researchgate.net |

Advanced Spectroscopic and Analytical Characterization of 1 Hexylcyclopropene

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of organic compounds, including 1-Hexylcyclopropene. Both proton (¹H) and carbon-13 (¹³C) NMR provide complementary insights into the compound's unique structural features. While specific experimental NMR data for unsubstituted this compound are not extensively reported in readily accessible literature, its spectroscopic properties can be inferred based on established principles of cyclopropene (B1174273) and alkane chemistry.

The ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the protons on the cyclopropene ring and those on the hexyl chain. Protons within the highly strained cyclopropene ring are expected to resonate at characteristic chemical shifts due to the unique electronic environment created by the double bond and the small ring size. The vinylic proton (CH=) on the cyclopropene ring is typically deshielded and would appear in the olefinic region, generally between δ 5.0-7.0 ppm nih.gov. The methylene (B1212753) protons (CH₂) on the cyclopropene ring, particularly those adjacent to the double bond, are also influenced by the ring strain and unsaturation, often appearing in a characteristic region, potentially around δ 1.0-2.5 ppm, though their exact position can vary. The hexyl chain protons would exhibit signals typical of aliphatic hydrocarbons, with the terminal methyl group (CH₃) resonating around δ 0.8-1.0 ppm and the internal methylene groups (CH₂) appearing in the δ 1.2-1.6 ppm range. The methylene group directly attached to the cyclopropene ring would be slightly deshielded compared to other aliphatic methylenes due to its proximity to the strained ring system.

Table 1: Expected ¹H NMR Chemical Shift Ranges for this compound (Inferred)

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity (Expected) |

| Cyclopropene Vinylic CH | 5.0 - 7.0 | Doublet or Triplet |

| Cyclopropene CH₂ | 1.0 - 2.5 | Multiplet |

| Hexyl Chain -CH₂- (α to ring) | 1.8 - 2.2 | Triplet or Multiplet |

| Hexyl Chain -CH₂- (internal) | 1.2 - 1.6 | Multiplets |

| Hexyl Chain -CH₃ (terminal) | 0.8 - 1.0 | Triplet |

The ¹³C NMR spectrum of this compound would provide direct information about each unique carbon atom in the molecule. In a proton-decoupled ¹³C NMR spectrum, each chemically distinct carbon atom gives rise to a single signal. The carbons of the cyclopropene ring are expected to show characteristic chemical shifts. The olefinic carbons (C=C) of the cyclopropene ring are typically found in the δ 100-150 ppm range, similar to other alkenes, but their exact positions can be influenced by the ring strain. The saturated carbon (CH₂) within the cyclopropene ring would resonate at a higher field, often in the δ 0-30 ppm range, which is uncharacteristic for typical saturated carbons and indicative of the cyclopropene structure. The carbons of the hexyl chain would appear in the aliphatic region, with the terminal methyl carbon (CH₃) around δ 10-15 ppm and the methylene carbons (CH₂) ranging from δ 20-35 ppm. The carbon directly attached to the cyclopropene ring would be slightly deshielded.

In proton-coupled ¹³C NMR, the signals would split according to the number of directly attached protons (n+1 rule), providing additional information about the substitution pattern of each carbon. However, proton-decoupled spectra are more commonly acquired for simplicity and clarity, especially for complex molecules.

Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound (Inferred)

| Carbon Environment | Chemical Shift (δ, ppm) |

| Cyclopropene Olefinic C (quat) | 110 - 140 |

| Cyclopropene Olefinic C (CH) | 100 - 130 |

| Cyclopropene Saturated C (CH₂) | 0 - 30 |

| Hexyl Chain -CH₂- (α to ring) | 25 - 40 |

| Hexyl Chain -CH₂- (internal) | 20 - 35 |

| Hexyl Chain -CH₃ (terminal) | 10 - 15 |

For a complete and unambiguous structural elucidation of this compound, especially if ambiguities arise from 1D NMR spectra, advanced 2D NMR techniques would be employed. These techniques provide information about through-bond and through-space correlations between nuclei.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal correlations between coupled protons, helping to trace the connectivity of the hexyl chain and identify the relationships between the cyclopropene protons. For instance, it would show correlations between adjacent methylene protons in the hexyl chain and between the vinylic and cyclopropene methylene protons.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates the chemical shifts of directly bonded ¹H and ¹³C nuclei. This experiment is crucial for assigning specific proton signals to their corresponding carbon signals, differentiating between CH, CH₂, and CH₃ groups in both the cyclopropene ring and the hexyl chain.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for establishing long-range connectivity, such as the attachment point of the hexyl group to the cyclopropene ring, and for identifying quaternary carbons (carbons with no directly attached protons).

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments reveal through-space correlations between protons that are spatially close, regardless of whether they are directly bonded. This technique could provide insights into the three-dimensional conformation of the molecule, especially concerning the orientation of the hexyl chain relative to the cyclopropene ring.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to provide information about its structural features through characteristic fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is essential for precisely determining the molecular formula of this compound. With a molecular formula of C9H16, the exact mass can be calculated. HRMS provides a mass-to-charge (m/z) value with high precision, often to several decimal places, which allows for the unambiguous determination of the elemental composition by comparing the observed exact mass with theoretical values. For this compound (C9H16), the calculated exact mass is approximately 124.1252 Da. The presence of a molecular ion peak ([M]⁺• or [M+H]⁺, depending on the ionization method) at this precise m/z value would confirm the molecular formula.

The fragmentation patterns observed in the mass spectrum of this compound under electron ionization (EI) conditions would be characteristic of both the cyclopropene ring and the hexyl chain. Cyclopropenes are known for their inherent strain, which often leads to facile ring-opening and rearrangement reactions upon ionization.

Expected fragmentation pathways could include:

Molecular Ion (M⁺•): The molecular ion at m/z 124 (for C9H16) would be observed, though its intensity might vary depending on the stability of the radical cation.

Loss of Alkyl Radicals: The hexyl chain can undergo α-cleavage (cleavage adjacent to the cyclopropene ring) or other cleavages along the chain, leading to the loss of various alkyl radicals (e.g., methyl, ethyl, propyl, butyl, pentyl, hexyl radicals). This would result in a series of fragment ions separated by 14 mass units (CH₂).

Cyclopropene Ring Fragmentation/Rearrangement: The strained cyclopropene ring can undergo characteristic fragmentation or rearrangement. Common pathways for cyclopropenes include retro-Diels-Alder type reactions or ring-opening to form allylic or propargylic cations, which can further fragment. For instance, a cyclopropene ring can lose C2H2 or C2H4 fragments. The specific substitution pattern (1-hexyl) would influence the favored fragmentation pathways.

Allylic Cleavage: Cleavage of bonds allylic to the cyclopropene double bond (e.g., the bond between the cyclopropene ring and the hexyl chain) can lead to stabilized allylic cations, which would be prominent fragments.

The analysis of these fragmentation ions provides crucial structural information, helping to confirm the presence of the cyclopropene ring and the hexyl substituent, and their point of attachment.

Stability and Stabilization Strategies for 1 Hexylcyclopropene

Chemical Stability and Decomposition Pathways

Cyclopropenes are characterized by high strain energy, contributing to their inherent reactivity and making their synthesis challenging. Higher temperatures generally accelerate their decomposition wikipedia.orgnih.gov. 1-Hexylcyclopropene is a derivative of cyclopropene (B1174273), and its decomposition pathways are consistent with the general behavior of this class of compounds.

Cyclopropenes, including 1-methylcyclopropene (B38975) (1-MCP) and other derivatives, are known to undergo auto-polymerization even at low temperatures, such as dry ice temperature, making long-term storage difficult wikipedia.org. While specific detailed mechanisms for the self-polymerization of this compound are not extensively documented, the process is generally understood to follow typical addition polymerization mechanisms. These mechanisms involve a chain reaction comprising initiation, propagation, and termination steps, often proceeding via free radical intermediates ontosight.aibioregistry.io. The highly reactive double bond within the strained cyclopropene ring is prone to opening, initiating polymerization when not stabilized or isolated. Encapsulation strategies are employed to prevent this self-polymerization by physically isolating individual molecules of the cyclopropene wikipedia.org.

A primary decomposition pathway for cyclopropenes, including this compound, is dimerization, where two molecules combine to form a more stable adduct chemeo.com. For this compound, a known dimer is 1-[1-(Cyclopropen-1-yl)hexyl]cyclopropene nih.gov. This dimerization reaction is a significant factor in the instability of cyclopropenes in concentrated forms chemeo.com. General alkene dimerization can occur through various mechanisms, including thermal or catalytic processes, often involving transition metal complexes or radical chain reactions researchgate.netchemblink.com. The specific mechanism for this compound dimerization likely involves the cycloaddition of two cyclopropene units, driven by the release of ring strain.

| 1-Alkylcyclopropene | Protection Duration (Days) at Ambient Temperature (22-23 °C) |

| 1-Methylcyclopropene | 12 |

| 1-Ethylcyclopropene | 12 |

| 1-Propylcyclopropene | 12 |

| 1-Butylcyclopropene | 12 |

| 1-Pentylcyclopropene (B1262165) | 14 |

| This compound | 20 |

| 1-Heptylcyclopropene | 21 |

| 1-Octylcyclopropene (B1248505) | 25 |

| 1-Nonylcyclopropene | 35 |

| 1-Decylcyclopropene | 36 |

Encapsulation Technologies for Enhanced Stability and Controlled Release

To overcome the inherent instability of cyclopropenes like this compound, encapsulation technologies are widely employed. These methods aim to physically isolate the reactive compound, thereby preventing premature degradation and enabling controlled release.

Cyclodextrins (CDs) are cyclic oligosaccharides that serve as effective host molecules for encapsulating various compounds. They possess a unique structure with a hydrophobic inner cavity and a hydrophilic outer surface, allowing them to form inclusion complexes with guest molecules. Alpha-cyclodextrin (α-CD), composed of six glucose units, is a common choice for such applications due to its cavity size, which can accommodate a range of guest molecules.

Encapsulation within cyclodextrins is a well-established strategy to enhance the stability of volatile and reactive compounds. For instance, 1-(2,2-dimethylpropyl)-cyclopropene (1-DCP), another cyclopropene derivative, has been successfully encapsulated in α-CD. This encapsulation effectively prevented its polymerization, allowing for storage at ambient temperatures for several months without degradation wikipedia.org. Molecular docking simulations have indicated that 1-DCP fits perfectly within the α-CD cavity wikipedia.org. Given the structural similarities between 1-DCP and this compound (both being 1-alkylcyclopropenes), it is highly probable that this compound would exhibit similar inclusion complex formation with α-CD, leading to enhanced stability by isolating the reactive cyclopropene moiety. Typically, inclusion complexes with cyclodextrins form in a 1:1 host-to-guest molar ratio, which contributes to the guest molecule's stability.

| Cyclodextrin (B1172386) Type | Number of Glucose Units | Molecular Weight ( g/mol ) | Aqueous Solubility (% w/v at 25 °C) | Outer Diameter (Å) |

| Alpha-Cyclodextrin | 6 | 972.9 | 14.5 | 14.6 |

| Beta-Cyclodextrin | 7 | 1135 | 1.85 | 15.4 |

| Gamma-Cyclodextrin | 8 | 1297 | 23.2 | 16.9 |

Beyond cyclodextrins, calixarenes represent another class of macrocyclic compounds that can be utilized for encapsulation and stabilization. Calixarenes are cyclic oligomers formed from phenolic units linked by methylene (B1212753) bridges, possessing a well-defined cavity that can encapsulate various guest species through host-guest interactions. Their ability to be functionalized at both their upper and lower rims allows for tuning their complexing properties and solubility.

Molecular Docking Studies of Inclusion Complexes

Molecular docking studies play a crucial role in understanding and optimizing the stabilization of reactive compounds like this compound through the formation of inclusion complexes. Inclusion complexes, also known as host-guest complexes, are supramolecular structures where a "guest" molecule (e.g., this compound) is encapsulated within the cavity of a "host" molecule, typically through non-covalent interactions such as hydrophobic forces, hydrogen bonding, and Van der Waals interactions. nih.govnih.gov

Cyclodextrins (CDs), a family of cyclic oligosaccharides, are widely utilized as host molecules due to their hydrophobic internal cavities and hydrophilic outer surfaces, which allow them to form stable inclusion complexes with various guest molecules, thereby enhancing their solubility, stability, and bioavailability. nih.govlibretexts.org

Molecular docking simulations predict the most favorable binding conformations and interaction energies between the host and guest molecules. nih.govlibretexts.org For instance, studies on other compounds have shown that molecular docking can identify optimal orientations within the cyclodextrin cavity, stabilized by multiple hydrophobic contacts and hydrogen bonds, leading to increased complex stability. nih.govlibretexts.org The stoichiometry of the host-guest complex (e.g., 1:1 or 2:1) and the binding constants can also be investigated through these computational methods. libretexts.org

While specific molecular docking studies focusing solely on this compound were not detailed in the provided information, the principles and methodologies applied to other cyclopropene derivatives, such as 1-methylcyclopropene (1-MCP), are highly relevant. 1-MCP, another cyclopropene, is known to be encapsulated into macromolecules like α-cyclodextrin for safe storage, overcoming its chemical instability. This suggests that this compound could similarly benefit from inclusion complexation with cyclodextrins. Molecular docking studies for this compound would aim to:

Identify suitable cyclodextrin hosts (e.g., α-, β-, or γ-cyclodextrins, or their derivatives like 2-hydroxypropyl-β-cyclodextrin) that provide optimal cavity size and shape complementarity for the hexylcyclopropene molecule.

Predict the most stable binding modes and orientations of this compound within the cyclodextrin cavity.

Quantify the binding energies and identify the key intermolecular interactions (e.g., hydrophobic interactions with the hexyl chain and cyclopropene ring, and potential hydrogen bonding with the cyclodextrin hydroxyl groups) that contribute to the complex's stability.

Determine the optimal host-guest ratio for maximum complexation efficiency and stabilization of this compound.

Such studies are crucial for designing effective stabilization strategies, potentially leading to improved handling, storage, and controlled release of this compound for its intended applications.

Low-Temperature Storage and Handling Considerations for Reactive Cyclopropenes

Reactive cyclopropenes, including this compound, possess inherent chemical instability due to the significant ring strain associated with their three-membered carbon ring containing a double bond. This strain makes them prone to various reactions, such as dimerization, which can lead to the loss of their desired chemical properties.

To mitigate this instability and preserve the chemical integrity and activity of this compound and other cyclopropenes, low-temperature storage is a critical consideration. For highly unstable cyclopropene compounds like cyclopropene and 1-methylcyclopropene, storage at very low temperatures, often below -100°C, is recommended to prevent degradation processes like dimerization. Even cyclopropene itself has been shown to be stable in toluene (B28343) solution when stored at -78°C for at least one week.

In practical applications, especially when cyclopropenes like 1-methylcyclopropene (1-MCP) are used as plant growth regulators to delay ripening, low-temperature conditions are frequently employed during storage. For instance, 1-MCP treated fruits are often stored at temperatures ranging from 0°C to 7°C to maintain quality and extend shelf-life. While these temperatures are for the application context rather than the pure compound's long-term storage, they underscore the general principle that lower temperatures inhibit the reactive pathways of cyclopropenes.

General handling considerations for reactive cyclopropenes like this compound must therefore include:

Temperature Control: Strict adherence to low-temperature storage conditions, ideally in a freezer or ultra-low freezer, depending on the specific stability profile of the compound. For general cyclopropene compounds, temperatures should not exceed room temperature, and significantly lower temperatures are preferred for preservation.

Inert Atmosphere: Storage under an inert atmosphere (e.g., nitrogen or argon) can further minimize unwanted reactions with atmospheric oxygen or moisture.

Protection from Light: Some cyclopropenes may be sensitive to light, necessitating storage in amber or opaque containers.

Minimizing Exposure: Limiting exposure to ambient conditions during handling and transfer is crucial to prevent degradation.

Ventilation: Due to the potential for volatility and reactivity, handling should occur in well-ventilated areas.

These measures collectively contribute to maintaining the stability and activity of this compound, ensuring its viability for research and industrial applications.

Molecular Interactions and Biochemical Mechanisms of 1 Hexylcyclopropene

Ethylene (B1197577) Perception Inhibition: Molecular Basis

The efficacy of 1-Hexylcyclopropene as an ethylene antagonist stems from its direct interference with the plant's ethylene perception machinery. This involves a high-affinity binding to ethylene receptors, leading to competitive inhibition of ethylene binding and subsequent downstream signaling.

Binding Affinity to Ethylene Receptors

Ethylene perception in plants is mediated by a family of membrane-bound receptors, which typically contain a copper ion in their binding site essential for ethylene recognition wikipedia.orgnih.gov. This compound functions as an effective ethylene receptor blocker. While specific binding affinity data for 1-HCP are less extensively documented compared to its well-studied analogue, 1-methylcyclopropene (B38975) (1-MCP), the mode of action is considered similar. For instance, 1-MCP exhibits a significantly higher binding affinity for ethylene receptors than ethylene itself. Studies on Arabidopsis ETR1 receptor expressed in yeast have shown that 1-MCP has an inhibition constant (Ki) of 10.7 nL/L, whereas ethylene's dissociation constant (Kd) is 36 nL/L. This superior affinity allows cyclopropene (B1174273) derivatives to effectively outcompete ethylene for receptor binding sites.

Competitive Inhibition Mechanisms

This compound acts as a competitive inhibitor of ethylene action. In competitive inhibition, an inhibitor molecule, structurally similar to the natural substrate, binds reversibly to the enzyme's active site, preventing the substrate from binding. In the context of ethylene perception, 1-HCP competes with ethylene for the same binding site on the ethylene receptors nih.gov.

The proposed mechanism for cyclopropene ethylene antagonists, including 1-HCP, involves a unique interaction with the copper cofactor within the receptor's binding site nih.gov. It is hypothesized that the cyclopropene ring undergoes a ring-opening reaction upon binding to the copper(I) ion, forming a copper carbenoid intermediate nih.gov. This intermediate then irreversibly reacts with specific amino acid residues within the ethylene receptor protein domain, effectively blocking the receptor and preventing ethylene from eliciting a response nih.gov. This irreversible or quasi-irreversible binding contributes to the prolonged inhibitory effect observed with cyclopropene compounds. The effect of competitive inhibition can often be overcome by increasing the concentration of the substrate; however, due to the strong and potentially irreversible binding of cyclopropenes, their inhibitory effect is highly potent and long-lasting.

Structure-Activity Relationships within 1-Alkylcyclopropene Series

The efficacy of 1-alkylcyclopropenes as ethylene antagonists is influenced by the length and structure of the alkyl side chain. Research has explored various analogues, including 1-methylcyclopropene (1-MCP), 1-pentylcyclopropene (B1262165) (1-PentCP), this compound (1-HCP), and 1-octylcyclopropene (B1248505) (1-OCP). While all compounds in this series function as ethylene inhibitors, their potency and duration of action can vary.

For instance, in studies on ornamental flowers, 1-HCP demonstrated effectiveness at concentrations of 1000 and 2000 nL L⁻¹, which is notably higher (five to ten times) than the effective concentration of 1-MCP (200 nL L⁻¹) used as a standard. This suggests that while 1-HCP is effective, 1-MCP may exhibit greater potency in certain applications. Conversely, 1-OCP was found to be more potent than 1-PentCP in delaying banana fruit ripening, although both were less effective than 1-MCP. The effectiveness of 1-HCP and 1-OCP has also been shown to be dependent on factors such as exposure time and temperature. Some 1-substituted cyclopropenes have been reported to inactivate the ethylene receptor for up to 35 days at very low concentrations, highlighting the potential for long-term effects within this chemical series.

Table 1: Comparative Efficacy of 1-Alkylcyclopropenes in Ethylene Inhibition

| Compound | Alkyl Chain Length | Effective Concentration (nL L⁻¹) | Relative Potency (vs. 1-MCP) | Observed Effect | Source |

| 1-Methylcyclopropene | Methyl | 200 | Standard | Delays ripening/senescence | |

| This compound | Hexyl | 1000-2000 | 5-10x higher concentration needed | Delays senescence in ornamental flowers | |

| 1-Pentylcyclopropene | Pentyl | 1200 | Less potent | Delays banana fruit ripening | |

| 1-Octylcyclopropene | Octyl | 800 | Less potent than 1-MCP, more potent than 1-PentCP | Delays banana fruit ripening, suppresses LeETR1 and LeETR4 expression in tomato |

Impact on Ethylene Biosynthesis and Signal Transduction Pathways

Beyond direct receptor binding, this compound and its analogues can influence the broader ethylene biosynthesis and signal transduction networks within plants, leading to a comprehensive anti-ethylene effect.

Regulation of Ethylene Biosynthesis Genes (e.g., ACC Synthase, ACO)

Ethylene biosynthesis in higher plants is a well-defined pathway involving two key enzymes: 1-aminocyclopropane-1-carboxylic acid (ACC) synthase (ACS) and ACC oxidase (ACO). ACS catalyzes the conversion of S-adenosyl-L-methionine (SAM) to ACC, which is often considered the rate-limiting step in ethylene production. Subsequently, ACO converts ACC into ethylene.

This compound fumigation has been shown to delay and suppress ethylene production in climacteric fruits, such as 'Kommeet' tomato, by significantly reducing both the climacteric ethylene production and respiration rate. Studies with structural analogues like 1-PentCP have demonstrated its ability to inhibit the activities of both ACS and ACO, and to suppress the gene expression of components like ethylene response sensor 1 (MaERS1) and ethylene-responsive transcription factor 1 (MaERF1) in bananas. Similarly, 1-MCP treatment has been observed to inhibit ACS and ACO activities and delay their peak activities. In some instances, 1-MCP can decrease the expression and activity of ACO. However, the impact on ACS gene expression can be more nuanced, with some studies suggesting that 1-MCP delays the expression of ACC synthase genes but does not necessarily inhibit ACC oxidase gene expression. This indicates that the regulatory effects of cyclopropenes on ethylene biosynthesis can vary depending on the specific gene and plant species.

Modulation of Ethylene Signaling Components (e.g., ETR1, EIN2, EIN3/EIL1, ERFs)

The ethylene signaling pathway is a complex cascade initiated by ethylene binding to its receptors, which are typically localized in the endoplasmic reticulum (ER) membrane. In the absence of ethylene, these receptors are active and signal to the CONSTITUTIVE TRIPLE RESPONSE 1 (CTR1) protein kinase, which acts as a negative regulator by inhibiting ETHYLENE INSENSITIVE 2 (EIN2). When ethylene binds to the receptors, they become inactivated, leading to the inactivation of CTR1 and the release of EIN2 from inhibition. The C-terminus of EIN2 then moves to the nucleus, where it stabilizes transcription factors such as ETHYLENE INSENSITIVE 3 (EIN3) and EIN3-LIKE 1 (EIL1). These transcription factors, in turn, directly activate the expression of ethylene response genes, including ETHYLENE RESPONSE FACTORS (ERFs), which mediate various ethylene-induced physiological responses.

This compound, as an effective ethylene receptor blocker, modulates this signaling pathway by maintaining the receptors in an inactive state, mimicking the absence of ethylene perception. Analogues like 1-octylcyclopropene (1-OCP) have been shown to suppress the expression of specific ethylene receptor genes, such as LeETR1 and LeETR4, in tomato fruit. Similarly, 1-pentylcyclopropene (1-PentCP) has been observed to suppress the expression of ethylene response sensor 1 (MaERS1) and ethylene-responsive transcription factor 1 (MaERF1) in bananas. Furthermore, 1-MCP treatment has been linked to lower or equal levels of gene expression and protein abundance of ethylene receptors, CTRs, and EIN2. It can also delay the expression of certain ethylene receptor genes. The binding of 1-MCP to ethylene receptors is also known to increase their phosphorylation level, which reinforces a model of phosphorylation-based regulation of these receptors. By interfering at the receptor level, 1-HCP effectively prevents the downstream activation of the ethylene signaling cascade, leading to the observed delay in ripening and senescence processes.

Advanced Applications and Future Research Directions in Cyclopropene Chemistry

Emerging Research Areas for 1-Hexylcyclopropene and Related Cyclopropenes

This compound (1-HCP) stands out among substituted cyclopropenes, primarily for its significant potential as an ethylene (B1197577) action inhibitor in post-harvest technology. This application is a key emerging research area, building upon the established success of 1-methylcyclopropene (B38975) (1-MCP). Research into 1-HCP and its analogues aims to develop more effective and versatile solutions for extending the shelf life and maintaining the quality of perishable horticultural commodities ishs.orgresearchgate.netresearchgate.net.

Ethylene Inhibition in Post-Harvest Management

Ethylene is a crucial plant hormone that regulates ripening and senescence in many fruits, vegetables, and ornamental crops. Inhibiting its action can significantly delay deterioration and reduce post-harvest losses. 1-HCP has been identified as an effective blocker of ethylene receptors, demonstrating its ability to prolong the display life of flowers and retard fruit ripening ishs.orgactahort.org.

Detailed Research Findings:

Studies have shown that 1-HCP can effectively suppress ethylene production and respiration rates in various climacteric fruits. For instance, fumigation with 1-HCP has been observed to delay and suppress ripening in 'Kommeet' tomato fruits, leading to delayed color development, reduced weight loss, and maintained fruit quality researchgate.netresearchgate.net. In apples and plums, 1-HCP treatments have also shown promising results in suppressing ethylene peaks and respiration researchgate.net.

A comparative study highlighted the efficacy of 1-HCP and other 1-substituted cyclopropenes in extending the post-harvest life of various commodities. The duration of ripening inhibition varied with the length of the alkyl chain attached to the cyclopropene (B1174273) ring.

Table 1: Comparative Efficacy of 1-Substituted Cyclopropenes in Inhibiting Ripening

| Compound | Alkyl Chain Length | Effect on Banana Ripening | Reference |

| 1-Methylcyclopropene (1-MCP) | Methyl | Inhibited for 12 days | researchgate.netportico.org |

| 1-Pentylcyclopropene (B1262165) | Pentyl | Protected for 14 days | researchgate.net |

| This compound (1-HCP) | Hexyl | Protected for 20 days | researchgate.netportico.org |

| 1-Heptylcyclopropene | Heptyl | Protected for 21 days | researchgate.net |

| 1-Octylcyclopropene (B1248505) (1-OCP) | Octyl | Protected for 25 days | researchgate.net |

| 1-Nonylcyclopropene | Nonyl | Protected for 35 days | researchgate.netportico.org |

| 1-Decylcyclopropene | Decyl | Protected for 36 days | researchgate.net |

This data suggests that longer alkyl chains in 1-substituted cyclopropenes can lead to a more prolonged inhibition of ripening, indicating a potential advantage for 1-HCP and its longer-chain analogues over 1-MCP in certain applications researchgate.netportico.org.

Further research on 1-HCP in tomatoes demonstrated its ability to significantly delay color development and reduce the soluble solids concentration (SSC) and SSC:titratable acidity (TA) ratio, while maintaining higher TA compared to control fruits researchgate.netresearchgate.net.

Table 2: Effect of this compound (1000 nL L⁻¹) on 'Kommeet' Tomato Fruit Ripening at Ambient Conditions

| Parameter | Control Fruit | 1-HCP Treated Fruit (1000 nL L⁻¹) | Reference |

| Delay in color development | - | 6 days | researchgate.netresearchgate.net |

| Suppression of ethylene production | - | 0.92-fold | researchgate.netresearchgate.net |

| Suppression of respiration rate | - | 0.71-fold | researchgate.netresearchgate.net |

| SSC:TA ratio | 8.80 | 7.22 | researchgate.net |

These findings highlight 1-HCP as a potent anti-ethylene compound, with its mode of action being similar to 1-MCP in blocking ethylene perception researchgate.net.

Development of Novel Formulations

A significant area of emerging research involves developing new formulations for cyclopropene derivatives. While 1-MCP is gaseous at ambient temperatures, limiting its application to closed systems, researchers are exploring cyclopropene analogues with higher boiling points to enable sprayable or open-space applications acs.org. For instance, 1-(2,2-dimethylpropyl)-cyclopropene (1-DCP), a cyclopropene derivative with a higher carbon number, has been synthesized and shown to be effective as a sprayable aqueous emulsion for inhibiting ethylene action in fruits like persimmon and banana acs.org. This research direction is crucial for expanding the practical utility of these compounds in diverse agricultural settings.

Broader Chemical and Biological Applications

Beyond post-harvest technology, the fundamental reactivity of cyclopropenes, including 1-HCP, continues to be explored for broader chemical and biological applications. This includes their role in:

Bioorthogonal Chemistry: Cyclopropene units are emerging as reactive "mini-tags" for modifying biological entities. Their rapid reaction with tetrazines and in photoclick ligation reactions makes them valuable for site-specific protein conjugation, cell labeling, and the development of new materials researchgate.net. While not yet specifically demonstrated for 1-HCP, its structural similarity to other reactive cyclopropenes suggests potential in this area.

Organic Synthesis and Catalysis: The high strain energy of cyclopropenes makes them excellent precursors for various organic transformations. Emerging research is exploring their use as organocatalysts in diverse synthetic protocols, contributing to the development of novel small molecule-based catalysts rsc.org. The synthesis of cyclopropanes via hydrogen-borrowing catalysis, which can enhance pharmacokinetic profiles and metabolic stability of drug candidates, also represents a related area of interest acs.org.

These emerging research areas underscore the versatility of this compound and related cyclopropenes, positioning them as compounds with significant potential for future advancements in both agricultural and broader chemical sciences.

Q & A

Q. What strategies integrate this compound research into broader ethylene signaling models?

- Methodological Answer: Use the PICO framework (Population: ethylene-sensitive crops; Intervention: this compound application; Comparison: untreated controls; Outcome: ethylene pathway gene expression) to design transcriptomic studies (RNA-seq). Cross-reference with databases like KEGG for pathway enrichment analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.